molecular formula C30H26O8 B12440552 (1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol

(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol

Cat. No.: B12440552
M. Wt: 514.5 g/mol
InChI Key: YUGHGAXRXHODHK-UHFFFAOYSA-N
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Description

The compound “(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol” is a complex organic molecule characterized by multiple hydroxyl and methoxy groups attached to a dihydroindene core. Compounds with such structures often exhibit significant biological activity and are of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the dihydroindene core and the subsequent attachment of the hydroxyl and methoxy groups. Typical synthetic routes may involve:

    Formation of the Dihydroindene Core: This could be achieved through cyclization reactions involving suitable precursors.

    Functional Group Introduction: Hydroxyl and methoxy groups can be introduced through reactions such as hydroxylation and methylation, using reagents like hydrogen peroxide for hydroxylation and methyl iodide for methylation.

Industrial Production Methods

Industrial production methods would need to be optimized for yield and purity. This might involve:

    Catalytic Processes: Using catalysts to improve reaction efficiency.

    Purification Techniques: Employing methods like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove double bonds or reduce carbonyl groups.

    Substitution: The methoxy groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield fully saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its multiple hydroxyl groups.

    Medicine: Possible therapeutic applications, such as antioxidant or anti-inflammatory properties.

    Industry: Use in the synthesis of polymers or other industrial chemicals.

Mechanism of Action

The compound’s mechanism of action would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Antioxidant Activity: Scavenging free radicals due to its hydroxyl groups.

    Signal Transduction: Modulating signaling pathways through interactions with receptors or other proteins.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol
  • (1Z)-2-(3,5-dihydroxyphenyl)-3-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol

Uniqueness

The unique combination of hydroxyl and methoxy groups in the compound may confer distinct biological activities or chemical reactivity compared to similar compounds. This uniqueness can be leveraged in designing new drugs or materials with specific properties.

Properties

Molecular Formula

C30H26O8

Molecular Weight

514.5 g/mol

IUPAC Name

2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol

InChI

InChI=1S/C30H26O8/c1-37-26-8-15(3-5-23(26)34)7-21-22-13-20(33)14-25(36)30(22)29(16-4-6-24(35)27(11-16)38-2)28(21)17-9-18(31)12-19(32)10-17/h3-14,28-29,31-36H,1-2H3

InChI Key

YUGHGAXRXHODHK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(C(C3=C2C=C(C=C3O)O)C4=CC(=C(C=C4)O)OC)C5=CC(=CC(=C5)O)O)O

Origin of Product

United States

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